N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide
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Overview
Description
“N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide” is a chemical compound. It contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Molecular Structure Analysis
The molecular structure of this compound includes an isoxazole ring and a benzofuran ring . The isoxazole ring is a five-membered heterocyclic moiety , and the benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . For benzofuran derivatives, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for synthesizing compounds with the benzofuran-2-carboxamide moiety, demonstrating their potential in creating new chemical entities. These compounds are characterized using techniques like NMR, IR, Mass, and sometimes X-ray crystallography to confirm their structures (Lavanya, Sribalan, & Padmini, 2017).
Antimicrobial Activity
Several studies have reported the antimicrobial properties of benzofuran derivatives. For instance, novel pyrazole-3-carboxylate derivatives from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate have been synthesized and shown to exhibit antibacterial and antifungal activities (Siddiqui, Idrees, Khati, & Dhonde, 2013). Similarly, synthesis efforts have focused on creating 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties, showing significant in vitro antibacterial activity against pathogens like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
Anti-inflammatory and Analgesic Activities
The synthesis of novel compounds incorporating the benzofuran moiety has also targeted anti-inflammatory and analgesic applications. Studies have synthesized derivatives and tested their efficacy in various biological assays, demonstrating potential benefits in treating inflammation and pain (Rajanarendar, Karunakar, Ramu, Shireesha, Reddy, & Rajam, 2013).
Cholinesterase Inhibitory Activity
Research into benzofuran-2-carboxamide derivatives has explored their potential as cholinesterase inhibitors, a target for Alzheimer's disease treatment. New compounds have been synthesized and evaluated for their ability to inhibit butyrylcholinesterase, showing promising IC50 values and effects on Aβ self-aggregation, which is relevant for Alzheimer's disease pathology (Abedinifar, Farnia, Mahdavi, Nadri, Moradi, Ghasemi, Küçükkılınç, Firoozpour, & Foroumadi, 2018).
Drug Development Applications
Studies have also focused on the drug development potential of benzofuran derivatives. For example, the metabolic profiling and safety testing of compounds for early clinical development have been conducted to assess their pharmacokinetics and potential as drug candidates (Sharma, Litchfield, Atkinson, Eng, Amin, Denney, Pettersen, Goosen, Di, Lee, Pfefferkorn, Dalvie, & Kalgutkar, 2014).
Future Directions
The future directions for this compound could involve further exploration of its biological activities and potential applications in many aspects, given the significant biological activities of many benzofuran compounds . Additionally, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .
Properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3/c1-13-6-8-14(9-7-13)18-11-16(22-25-18)12-21-20(23)19-10-15-4-2-3-5-17(15)24-19/h2-11H,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIMBOGXSSJWFJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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